molecular formula C4H8N2O4 B13140333 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid CAS No. 10328-21-9

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid

Cat. No.: B13140333
CAS No.: 10328-21-9
M. Wt: 148.12 g/mol
InChI Key: GBEKONQCRZCCRM-UHFFFAOYSA-N
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Description

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and hydroxyamino groups under controlled conditions. For instance, the precursor can be subjected to nitration followed by reduction to introduce the amino group. The hydroxyamino group can be introduced through hydroxylation reactions using specific catalysts and conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and quality. The process may also involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in an environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Its unique functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxybenzoic acid
  • 4-Amino-3-hydroxybenzoic acid
  • 3-Amino-4-oxobutanoic acid

Uniqueness

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid is unique due to the presence of both amino and hydroxyamino groups, which confer distinct reactivity and properties compared to similar compounds

Properties

CAS No.

10328-21-9

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

3-amino-4-(hydroxyamino)-4-oxobutanoic acid

InChI

InChI=1S/C4H8N2O4/c5-2(1-3(7)8)4(9)6-10/h2,10H,1,5H2,(H,6,9)(H,7,8)

InChI Key

GBEKONQCRZCCRM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)NO)N)C(=O)O

Origin of Product

United States

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